molecular formula C23H21FN4O3 B2720688 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide CAS No. 1261013-01-7

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide

Cat. No.: B2720688
CAS No.: 1261013-01-7
M. Wt: 420.444
InChI Key: XHHIDMAXPMCFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide is a heterocyclic molecule featuring a 1,2,4-oxadiazole ring linked to a pyrrole moiety and an acetamide group substituted with a 3-methoxyphenylethyl chain. The 4-fluorophenyl group may enhance lipophilicity and target binding, while the 3-methoxy substitution could influence pharmacokinetic properties like solubility and membrane permeability.

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(3-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-15(17-5-3-6-19(13-17)30-2)25-21(29)14-28-12-4-7-20(28)23-26-22(27-31-23)16-8-10-18(24)11-9-16/h3-13,15H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHIDMAXPMCFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide is a complex organic molecule known for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC21H17FN4O3
Molecular Weight392.4 g/mol
IUPAC Name2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyphenyl)acetamide
InChI KeyXLWIQNPOSSWVPH-UHFFFAOYSA-N

The compound features a pyrrole ring , an oxadiazole ring , and a fluorophenyl group , which contribute to its unique biological profile.

Anticancer Activity

Recent studies have shown that compounds containing oxadiazole and pyrrole moieties exhibit significant anticancer activity. For instance, derivatives similar to our compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Antimicrobial Properties

The presence of the pyrrole ring has been linked to antimicrobial activity. Research indicates that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes.

Anticonvulsant Effects

Compounds with structural similarities to This compound have demonstrated anticonvulsant properties in animal models. Studies suggest that these compounds may modulate neurotransmitter systems or ion channels involved in seizure activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For example:

  • Substitution patterns on the fluorophenyl group can enhance or diminish activity.
  • The presence of electron-withdrawing groups has been shown to improve potency against certain biological targets.

The biological effects of This compound are thought to arise from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : Interactions with neurotransmitter receptors could explain its anticonvulsant effects.
  • Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell death.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related oxadiazole derivative in human breast cancer cells. The compound induced apoptosis through the activation of caspase pathways and reduced tumor growth in xenograft models.

Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal demonstrated that derivatives with the oxadiazole moiety displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 3: Anticonvulsant Evaluation

In a series of experiments assessing anticonvulsant properties, a structurally similar compound showed a significant reduction in seizure frequency in rodent models, suggesting potential therapeutic applications for epilepsy management.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The target compound shares core motifs with several analogs, differing primarily in substituents on the phenyl rings and acetamide side chains. Below is a comparative analysis of its structural and synthetic attributes against similar compounds:

Compound Oxadiazole Substituent Acetamide Substituent Synthetic Catalyst Reported Bioactivity
Target Compound 4-Fluorophenyl 1-(3-Methoxyphenyl)ethyl Not explicitly stated Inferred antiproliferative potential (structural analogy)
N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 3-Chlorophenyl 4-Chloro-2-fluorophenyl Not specified Unspecified (structural focus)
Hydroxyacetamide derivatives (FP1-12) Varied phenyl groups Hydroxyl-substituted acetamide Pyridine/Zeolite (Y-H) Antiproliferative activity (explicit)
Example 83 (Patent) 3-Fluorophenyl Dimethylamino/isopropoxy groups Palladium-based catalyst Anticancer (explicit)
Key Observations:
  • Substituent Effects: The target compound’s 4-fluorophenyl group may confer higher metabolic stability compared to the 3-chlorophenyl in the analog from , as fluorine’s electronegativity enhances bond strength and reduces oxidative degradation. The 3-methoxyphenylethyl chain introduces steric bulk and moderate polarity, contrasting with the dimethylamino/isopropoxy groups in , which could enhance solubility but reduce membrane permeability.
  • Synthetic Approaches: Hydroxyacetamide derivatives (e.g., FP1-12) employ pyridine/zeolite catalysts for cyclization , whereas the target compound’s synthesis might require milder conditions due to its methoxy group’s sensitivity to strong acids/bases.

Bioactivity and Functional Implications

While explicit data on the target compound’s bioactivity is unavailable, structural analogs provide insights:

  • Antiproliferative Activity : Hydroxyacetamide derivatives (FP1-12) exhibit antiproliferative effects, likely via hydrogen bonding with cellular targets (e.g., kinases or DNA) . The target’s acetamide group may mimic this interaction.
  • Selectivity : The patent compound demonstrates anticancer activity, with fluorophenyl groups enhancing target affinity. The target’s 4-fluorophenyl group could similarly improve selectivity for tumor-associated enzymes or receptors.
  • Ferroptosis Induction : Evidence from suggests fluorinated heterocycles (e.g., oxadiazoles) may trigger ferroptosis in cancer cells. The target compound’s fluorophenyl moiety aligns with this mechanism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.